

Technical Assessment: Skin Sensitization Potential of 2-Octynoates

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Compound of Interest

Compound Name: *Isoamyl 2-octynoate*

CAS No.: 68555-60-2

Cat. No.: B1581846

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Executive Summary

The class of 2-octynoates (e.g., Methyl 2-octynoate, Ethyl 2-octynoate) represents a distinct challenge in fragrance and dermatological toxicology. Historically valued for their violet/green-leaf olfactory profiles (often referenced by the trade name Methyl Heptine Carbonate), these compounds are potent skin sensitizers.

This guide analyzes the 2-octynoate moiety through the lens of the Adverse Outcome Pathway (AOP) for skin sensitization. It provides a mechanistic breakdown of their electrophilic reactivity, quantitative potency data (EC3/NESIL), and validated protocols for hazard assessment. This document is designed to support researchers in navigating the regulatory landscape (IFRA/EU) while ensuring patient safety through rigorous testing strategies.

Chemical Basis of Reactivity: The Molecular Initiating Event (MIE)

To understand the toxicity of 2-octynoates, one must look beyond the functional group to the electronic environment of the

-unsaturated system.

The Electrophilic Trigger

The core structural alert in 2-octynoates is the alkynoate ester—a triple bond conjugated with a carbonyl group at the 2-position.

- Mechanism: These compounds act as Michael Acceptors.[1] The polarization of the carbonyl group withdraws electron density from the triple bond, rendering the

-carbon highly electrophilic.

- Target: In the biological environment of the epidermis, this electrophilic site undergoes a nucleophilic attack by electron-rich amino acid residues—specifically the thiol (-SH) group of Cysteine and the epsilon-amino group of Lysine on skin proteins (e.g., keratin, albumin).

Reaction Kinetics vs. Alkenoates

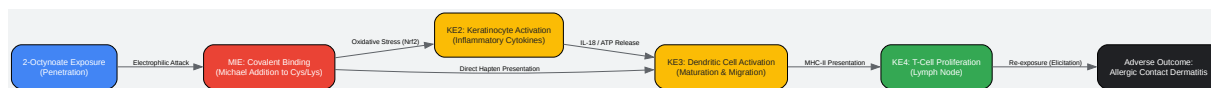
Unlike their double-bonded counterparts (2-octenoates), the triple bond of the 2-octynoate imposes linear geometry and distinct steric constraints. While often slower to react in simple solvent systems, the resulting covalent adducts are stable and immunogenic. This irreversible binding (haptenization) effectively alters "self" proteins into "non-self" antigens, triggering the immune surveillance system.

The Adverse Outcome Pathway (AOP)[2][3][4]

The sensitization process for 2-octynoates follows a defined AOP. As researchers, we map our testing strategies to these Key Events (KE).

AOP Visualization

The following diagram illustrates the progression from chemical exposure to allergic contact dermatitis (ACD), specifically tailored for the 2-octynoate mechanism.



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Figure 1: The Adverse Outcome Pathway for 2-octynoates, highlighting the Michael Addition MIE.

Quantitative Potency & Regulatory Landscape[5][6]

2-octynoates are not merely "sensitizers"; they are strong sensitizers. Regulatory bodies have established strict limits based on Quantitative Risk Assessment (QRA).

Comparative Potency Data

The following table synthesizes data from the Local Lymph Node Assay (LLNA) and human predictive testing.

Compound	CAS No.[2] [3][4][5]	LLNA EC3 Value (%)	LLNA EC3 ($\mu\text{g}/\text{cm}^2$)	Potency Class	IFRA Status
Methyl 2-octynoate	111-12-6	0.45%	112	Strong	Restricted
Methyl 2-nonynoate	111-80-8	2.5%	625	Moderate*	Restricted
Ethyl 2-octynoate	73157-43-4	Read-across	~112 (Est.)	Strong	Restricted

> Scientific Note: While Methyl 2-nonynoate shows a higher EC3 (lower potency) in mice, human HRIPT data suggests it may be equipotent to the octynoate.[4] Therefore, conservative risk assessment applies the stricter limits of the octynoate to the nonynoate.

Regulatory Thresholds (NESIL)

For product formulation, the No Expected Sensitization Induction Level (NESIL) is the critical metric.

- Methyl 2-octynoate NESIL: 110 $\mu\text{g}/\text{cm}^2$ [6]
- Implication: In a fine fragrance (Category 4), this translates to a maximum use level of approximately 0.01% - 0.05% depending on the specific QRA factors applied.

Analytical & Toxicological Assessment Protocols

To validate the safety of a new molecule or formulation containing 2-octynoates, we cannot rely solely on animal models (LLNA) due to ethical and regulatory bans (e.g., EU Cosmetics Regulation). We must use In Chemico and In Vitro methods.[7][8]

The Gold Standard: DPRA (OECD 442C)

The Direct Peptide Reactivity Assay (DPRA) is the most relevant assay for 2-octynoates because it directly measures the MIE (Michael Addition).

Protocol Logic: We incubate the test substance with synthetic peptides containing Cysteine (Cys) or Lysine (Lys).[7][8][9] If the 2-octynoate reacts, the concentration of free peptide decreases. We quantify this depletion using HPLC.

Step-by-Step DPRA Workflow

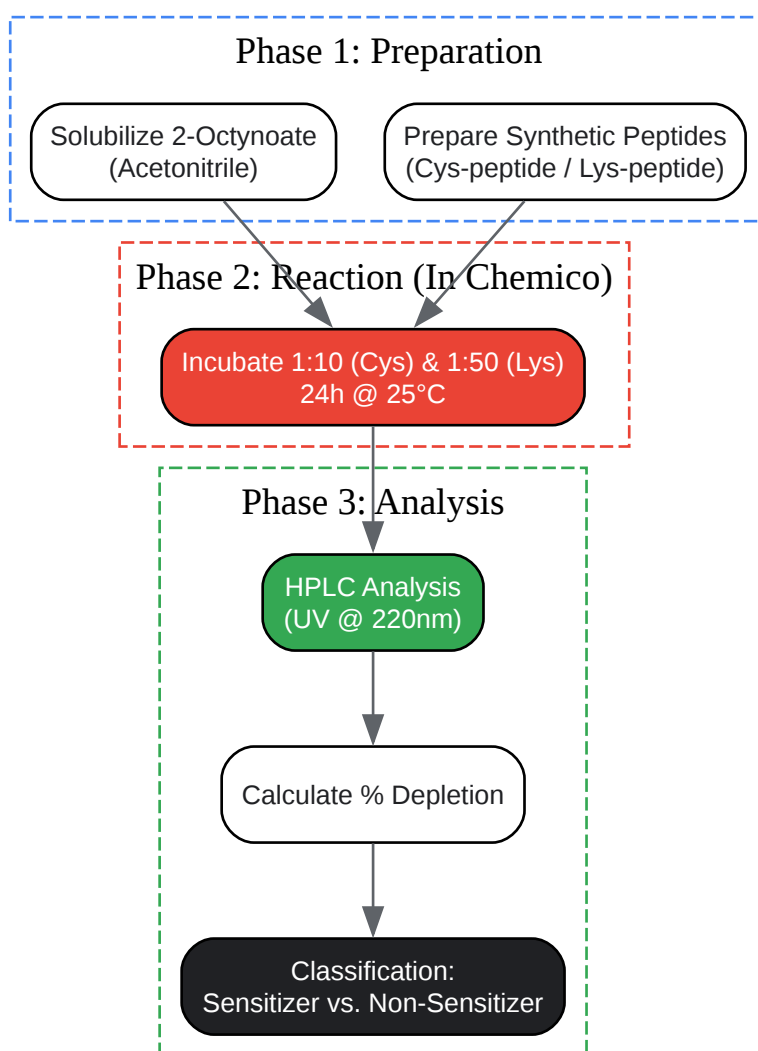
- Solubilization: Dissolve 2-octynoate in Acetonitrile (ACN). Note: ACN is preferred over DMSO for alkynoates to prevent oxidation artifacts.
- Incubation Ratios:
 - Cysteine Peptide: 1:10 (Peptide:Chemical) molar ratio.
 - Lysine Peptide: 1:50 (Peptide:Chemical) molar ratio.
 - Why the excess? To ensure pseudo-first-order kinetics and drive the reaction to detectable levels.

- Duration: Incubate for 24 hours at 25°C in the dark (to prevent photo-degradation).
- Analysis: Quantify remaining non-depleted peptide via HPLC-UV (220 nm).

Data Interpretation

- Cysteine Depletion > 13.89% OR Lysine Depletion > 9%: Prediction = Positive (Sensitizer).
- 2-octynoates typically show high depletion (>90%) for Cysteine, confirming them as strong electrophiles.

Visualization: DPRA Workflow



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Figure 2: Operational workflow for the Direct Peptide Reactivity Assay (OECD 442C).

Mitigation & Formulation Strategies

For drug development and cosmetic formulation, the presence of a 2-octynoate does not automatically disqualify a product, but it triggers specific requirements.

- **Schiff Base Quenching:** In formulations containing high levels of amines (e.g., proteins, urea), 2-octynoates may react prematurely, reducing efficacy and potentially altering the sensitization profile.
- **Exclusion of Co-Sensitizers:** Avoid pairing with other strong Michael acceptors (e.g., Citral, Cinnamal) to prevent "cocktail effects" where sub-threshold doses summate to trigger induction.
- **Antioxidant Incompatibility:** While antioxidants protect against oxidation, they generally do not inhibit the Michael addition of alkynoates, as this is a non-oxidative mechanism.

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